Tert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C10H16F3NO3 and a molecular weight of 255.24 g/mol . It is a versatile small molecule scaffold used in various research and industrial applications. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and trifluoromethylating agents under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems to introduce the tert-butoxycarbonyl group into various organic compounds . This method allows for efficient and scalable production while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: Tert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate is used as a building block in the synthesis of complex organic molecules
Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity. It serves as a model compound for investigating enzyme interactions and metabolic pathways .
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and receptors. Its trifluoromethyl group can improve drug potency and selectivity .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its unique reactivity makes it valuable for various chemical transformations .
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules . This interaction can lead to changes in enzyme activity, receptor binding, and overall biological effects.
Comparison with Similar Compounds
Tert-butyl 3-(trifluoromethyl)pyrrolidine-1-carboxylate: Similar structure but lacks the hydroxyl group.
(3S,4S)-tert-Butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate: Contains an additional methylamino group.
Uniqueness: Tert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate is unique due to the presence of both a hydroxyl group and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it valuable for a wide range of applications.
Biological Activity
Tert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate (TBH-TFMP) is a compound that has garnered attention due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and relevant case studies.
Chemical Structure and Properties
TBH-TFMP has the molecular formula and a molecular weight of approximately 239.2351 g/mol. The compound features a pyrrolidine ring with a tert-butyl ester and a trifluoromethyl group, which enhances its lipophilicity and may influence its biological interactions . The presence of the trifluoromethyl group is particularly significant in medicinal chemistry, as it can improve the binding affinity of compounds to biological targets.
Synthesis
The synthesis of TBH-TFMP typically involves several chemical steps, including the formation of the pyrrolidine ring and the introduction of the trifluoromethyl group. Various synthetic routes have been explored to achieve high-purity yields of this compound, making it a versatile intermediate for further modifications in drug discovery.
While TBH-TFMP itself is not an FDA-approved drug, it serves as an important intermediate in synthesizing various pharmaceuticals. The mechanism of action largely depends on the final drug derived from TBH-TFMP. Preliminary studies suggest that compounds with similar structures may interact with proteins involved in metabolic pathways or disease processes, which is crucial for assessing their therapeutic potential .
Interaction Studies
Studies have shown that TBH-TFMP can exhibit significant binding affinities to various biological targets. For instance, compounds containing trifluoromethyl groups have been reported to enhance potency against certain receptors and enzymes, such as reverse transcriptase . The lipophilic nature of TBH-TFMP may facilitate its interaction with lipid membranes and proteins, potentially leading to improved bioavailability and efficacy in therapeutic applications .
Comparative Analysis with Similar Compounds
The following table summarizes key features of TBH-TFMP compared to structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Tert-butyl 3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate | Contains an amino group enhancing reactivity | |
This compound | Hydroxymethyl group may affect solubility | |
Tert-butyl 3-{[4-(trifluoromethyl)anilino]methyl}pyrrolidine-1-carboxylate | Aniline substitution introduces aromatic properties |
Case Studies
Recent research has highlighted the potential applications of TBH-TFMP in drug discovery. For example, derivatives of this compound have been investigated for their cytotoxic activities against various cancer cell lines. In vitro studies demonstrated promising results, indicating that modifications to TBH-TFMP could lead to compounds with enhanced antiproliferative properties .
In another study, TBH-TFMP was evaluated for its ability to inhibit specific enzymes involved in disease pathways. The findings suggested that modifications could yield inhibitors with greater selectivity and potency against targeted proteins, further illustrating the compound's potential as a lead structure in medicinal chemistry .
Properties
IUPAC Name |
tert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3NO3/c1-8(2,3)17-7(15)14-5-4-9(16,6-14)10(11,12)13/h16H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDRQRZCMHBRKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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